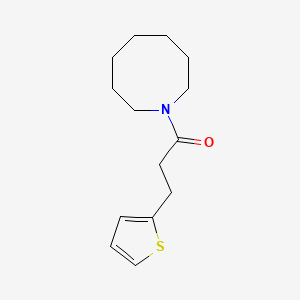
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, also known as ACP, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACP is a member of the family of azocane compounds, which are known for their unique chemical properties and potential therapeutic applications. In
科学研究应用
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
作用机制
The mechanism of action of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves its reaction with ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one reacts specifically with ROS, producing a fluorescent signal that can be used to detect their presence in biological systems.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has also been shown to have a high selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems.
实验室实验的优点和局限性
One of the main advantages of using 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in lab experiments is its high selectivity for ROS, which allows for the detection of these reactive molecules in complex biological systems. However, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one also has some limitations, including its relatively low yield in synthesis and its potential for photobleaching under certain experimental conditions.
未来方向
There are several future directions for research involving 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, including the development of new synthesis methods to improve its yield and the exploration of its potential applications in vivo. Additionally, researchers are investigating the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in combination with other fluorescent probes to study complex biological systems and the development of new imaging techniques for the detection of ROS in vivo.
Conclusion:
In conclusion, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one is a promising compound for use in scientific research, particularly in the detection of reactive oxygen species in biological systems. Its high selectivity and low toxicity make it a useful tool for studying oxidative stress and other biological processes. Further research is needed to explore its potential applications and to develop new synthesis methods to improve its yield and expand its utility.
合成方法
The synthesis of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves several steps, including the reaction of 3-thiophen-2-ylpropan-1-one with sodium azide to form 1-azido-3-thiophen-2-ylpropan-1-one. This intermediate is then reduced with zinc and acetic acid to form 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one. The overall yield of this synthesis method is approximately 50%.
属性
IUPAC Name |
1-(azocan-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-14(9-8-13-7-6-12-17-13)15-10-4-2-1-3-5-11-15/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKAGFWLKKBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)

![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)

![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)


![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)